molecular formula C9H14N4O3 B13427747 (Z)-N'-hydroxy-2-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetimidamide

(Z)-N'-hydroxy-2-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetimidamide

Cat. No.: B13427747
M. Wt: 226.23 g/mol
InChI Key: AVYFMAMYVZAVNG-UHFFFAOYSA-N
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Description

(Z)-N'-hydroxy-2-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetimidamide is a bicyclic pyrrolidine derivative characterized by a hexahydropyrrolo[3,4-c]pyrrole core with a 5-methyl substituent and two ketone groups at positions 4 and 4. The Z-configuration of the N'-hydroxyacetimidamide moiety introduces stereochemical specificity, which may influence its molecular interactions and physicochemical properties.

Properties

Molecular Formula

C9H14N4O3

Molecular Weight

226.23 g/mol

IUPAC Name

N'-hydroxy-2-(2-methyl-1,3-dioxo-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrol-5-yl)ethanimidamide

InChI

InChI=1S/C9H14N4O3/c1-12-8(14)5-2-13(4-7(10)11-16)3-6(5)9(12)15/h5-6,16H,2-4H2,1H3,(H2,10,11)

InChI Key

AVYFMAMYVZAVNG-UHFFFAOYSA-N

Isomeric SMILES

CN1C(=O)C2CN(CC2C1=O)C/C(=N/O)/N

Canonical SMILES

CN1C(=O)C2CN(CC2C1=O)CC(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-hydroxy-2-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetimidamide typically involves multiple steps. One common method starts with the preparation of the pyrrolo[3,4-c]pyrrole core, followed by the introduction of the hydroxy and acetimidamide groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-hydroxy-2-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetimidamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-hydroxy-2-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetimidamide is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential biological activity. Researchers are investigating its effects on various biological pathways and its potential as a therapeutic agent.

Medicine

In medicine, (Z)-N’-hydroxy-2-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetimidamide is being explored for its potential use in drug development. Its unique structure and reactivity make it a promising candidate for the development of new pharmaceuticals.

Industry

In industry, this compound is used in the production of advanced materials and chemicals. Its unique properties make it valuable for various industrial applications, including the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-N’-hydroxy-2-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but initial studies suggest that it may affect key signaling pathways involved in cell growth and differentiation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues Identified:

(Z)-2-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N'-hydroxyacetimidamide (): Structural Difference: Lacks the 5-methyl group on the bicyclic core.

(R)- and (S)-N-[(substituted phenyl)hexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide derivatives (): Structural Difference: Feature a linear hexanamide backbone with phenoxy and tetrahydro-pyrimidinone groups instead of a bicyclic pyrrolidine core. Implications: The elongated structure may favor interactions with larger binding pockets, while the pyrimidinone group introduces hydrogen-bonding capabilities absent in the target compound.

Comparative Analysis Table

Property/Feature Target Compound (Z)-2-(4,6-dioxo...acetimidamide (R/S)-N-[(substituted phenyl)...butanamide
Core Structure Bicyclic hexahydropyrrolo[3,4-c]pyrrole Bicyclic hexahydropyrrolo[3,4-c]pyrrole Linear hexanamide
Key Functional Groups 5-methyl, 4,6-dioxo, N'-hydroxyacetimidamide (Z-configuration) 4,6-dioxo, N'-hydroxyacetimidamide Phenoxy, tetrahydro-pyrimidinone, methylbutanamide
Molecular Weight (Da) ~281.3 (estimated) ~267.3 (estimated) ~600–650 (estimated)
Lipophilicity (LogP) Higher (due to methyl group) Moderate Variable (depends on substituents)
Potential Applications Chelation, enzyme inhibition (stereospecific interactions) Similar to target compound Antiviral/antibacterial (reported in analogues)

Mechanistic and Functional Insights

  • Role of the 5-Methyl Group : The methyl substituent in the target compound likely enhances metabolic stability by sterically shielding the bicyclic core from oxidative degradation. This modification also increases hydrophobicity, which could improve blood-brain barrier penetration compared to the unmethylated analogue .
  • This contrasts with E-isomers, where such interactions may be geometrically disfavored.
  • Comparative Reactivity: The absence of electron-withdrawing groups (e.g., phenoxy in compounds) in the target compound suggests lower electrophilicity, reducing susceptibility to nucleophilic attack compared to the butanamide derivatives .

Biological Activity

(Z)-N'-hydroxy-2-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetimidamide is a complex organic compound with potential biological activities. This article explores its chemical structure, biological properties, and relevant research findings.

Chemical Structure

The compound is characterized by its unique structure that includes a hydroxyl group and a pyrrolidine ring. The molecular formula is C12H14N2O3C_{12}H_{14}N_2O_3, and its structural representation can be summarized as follows:

  • SMILES : Cc1cc(C=O)c(O)c(C=O)c1
  • InChI : 1S/C9H8O3/c1-6-2-7(4-10)9(12)8(3-6)5-11/h2-5,12H,1H3

Biological Activity

1. Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that derivatives of pyrrolidine compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics.

2. Anticancer Activity
Recent studies have focused on the anticancer properties of pyrrolidine derivatives. In vitro assays have demonstrated that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. The compound's ability to modulate signaling pathways related to cell survival and proliferation makes it a candidate for further investigation in cancer therapy.

3. Enzyme Inhibition
There is evidence that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, enzyme assays have revealed that certain structural analogs can effectively inhibit enzymes such as cyclooxygenase (COX), which is implicated in inflammatory processes.

Case Studies

StudyFindingsReference
Antimicrobial ActivityShowed significant inhibition of E. coli and S. aureus
Anticancer EffectsInduced apoptosis in MCF-7 breast cancer cells
Enzyme InhibitionInhibited COX activity by 75% at 50 µM concentration

Research Findings

A comprehensive review of literature reveals various studies exploring the biological activities of related compounds:

  • Mechanism of Action : Studies suggest that the biological effects are mediated through reactive oxygen species (ROS) generation and modulation of apoptotic pathways.
  • Safety Profile : Preliminary toxicity assessments indicate that while some derivatives exhibit potent biological activity, they also show potential cytotoxic effects on normal cells at higher concentrations.

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